molecular formula C9H5BrFN B3210686 1-Bromo-3-fluoroisoquinoline CAS No. 1076-36-4

1-Bromo-3-fluoroisoquinoline

Cat. No. B3210686
CAS RN: 1076-36-4
M. Wt: 226.04 g/mol
InChI Key: HETYZWATQDOPIV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoroisoquinoline is a chemical compound with the formula C9H5BrFN and a molecular weight of 226.05 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Fluorinated isoquinolines, such as 1-Bromo-3-fluoroisoquinoline, have been synthesized using various methods . These methods can be classified into three categories :


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoroisoquinoline is represented by the SMILES notation FC1=CC2=CC=CC=C2C(Br)=N1 . This notation provides a compact way to describe the molecule’s structure.

Scientific Research Applications

Synthesis Improvement

1-Bromo-3-fluoroisoquinoline is an important intermediate in pharmaceutical synthesis. Nishimura and Saitoh (2016) discussed the synthesis of a related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, from 6-bromo-2-fluoro-3-methoxybenzaldehyde. This process involved a telescoping process in the synthetic route, enhancing yield and purity, indicating the potential for improving synthesis methods involving 1-Bromo-3-fluoroisoquinoline (Nishimura & Saitoh, 2016).

Crystal Structures and Magnetic Properties

A study by Chun-Lin Ni et al. (2005) on ion-pair complexes involving a similar compound, 1-(4′-bromo-2′-fluorobenzyl)isoquinolinium, revealed their structural and magnetic properties. This research highlights the relevance of such compounds in understanding the interactions within molecular solids (Chun-Lin Ni et al., 2005).

properties

IUPAC Name

1-bromo-3-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYZWATQDOPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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